molecular formula C12H22N2O2 B14809073 Piperidin-3-yl azepane-1-carboxylate

Piperidin-3-yl azepane-1-carboxylate

Cat. No.: B14809073
M. Wt: 226.32 g/mol
InChI Key: QSZQQOYTELOTER-UHFFFAOYSA-N
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Description

Piperidin-3-yl azepane-1-carboxylate is a compound that features a piperidine ring and an azepane ring connected through a carboxylate group. Piperidine is a six-membered heterocyclic amine, while azepane is a seven-membered heterocyclic amine. Compounds containing these structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-3-yl azepane-1-carboxylate typically involves the reaction of piperidine derivatives with azepane derivatives under specific conditions. One common method includes the use of ethyl piperidine-3-carboxylate as a starting material, which undergoes a series of reactions including cyclization and esterification to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-yl azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of piperidin-3-yl azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperidin-3-yl azepane-1-carboxylate include other piperidine and azepane derivatives, such as:

Uniqueness

This compound is unique due to its combination of both piperidine and azepane rings, which may confer distinct biological activities and reactivity compared to compounds containing only one of these rings. This dual-ring structure allows for more diverse interactions with biological targets and greater potential for therapeutic applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

piperidin-3-yl azepane-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c15-12(14-8-3-1-2-4-9-14)16-11-6-5-7-13-10-11/h11,13H,1-10H2

InChI Key

QSZQQOYTELOTER-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)OC2CCCNC2

Origin of Product

United States

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